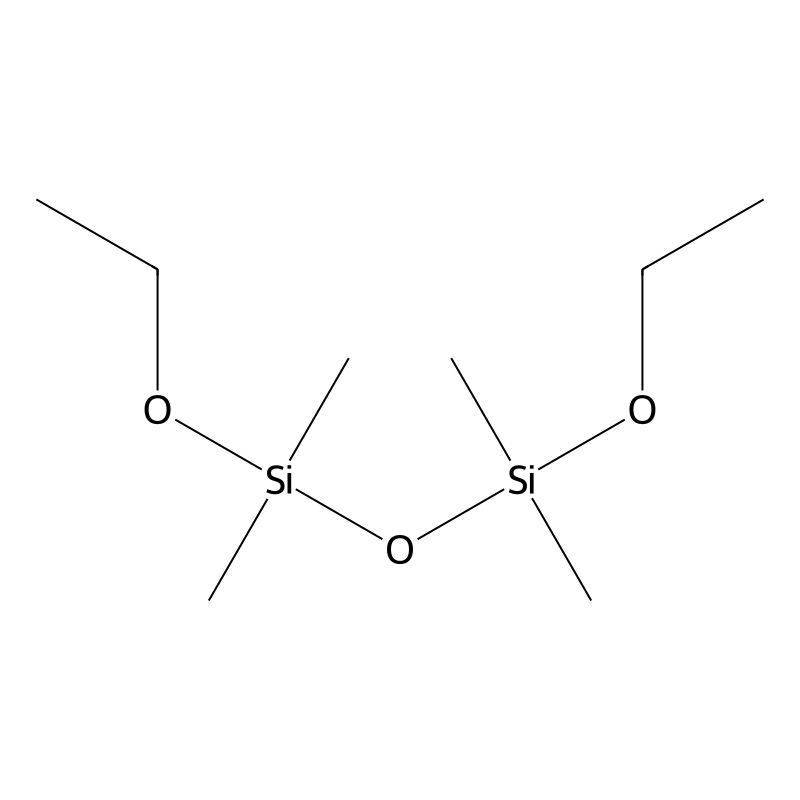

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Precursor for Silicone Materials:

DTMDX can be used as a precursor for the synthesis of various silicone materials due to the presence of silicon-oxygen bonds and methyl groups. These materials are highly versatile and find applications in various fields, including:

- Electronics: Silicones are used in the production of integrated circuits, transistors, and other electronic components due to their insulating properties and heat resistance .

- Coatings and Sealants: Silicones are widely used in coatings and sealants due to their water repellency, flexibility, and durability .

- Medical Devices: Silicones are used in various medical devices, such as catheters, implants, and prosthetics, due to their biocompatibility and flexibility .

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a siloxane compound with the molecular formula C₈H₂₂O₃Si₂. This compound features a unique structure characterized by two ethoxy groups and a tetramethyl disiloxane backbone. Its chemical structure allows for various interactions and applications in both industrial and research settings. The compound is typically used in the formulation of silicone-based materials due to its favorable properties, including thermal stability and low surface tension .

- Flammability: TMDS is a flammable liquid with a flash point around 40 °C []. It should be kept away from heat sources and open flames.

- Skin and Eye Irritation: TMDS can cause irritation to skin and eyes upon contact. Appropriate personal protective equipment (PPE) should be worn while handling it [].

- Toxicity: Data on the specific toxicity of TMDS is limited. However, it is recommended to handle it with care following standard laboratory safety protocols.

- Hydrolysis: In the presence of water or acidic conditions, the ethoxy groups can hydrolyze to form ethanol and silanol groups, which can further condense to form siloxane networks.

- Condensation Reactions: The silanol groups resulting from hydrolysis can react with other silanol or alkoxysilane compounds to form siloxane bonds, leading to polymerization.

- Reactions with Nucleophiles: The silicon atoms in the compound can react with nucleophiles, allowing for functionalization and modification of the siloxane structure .

The synthesis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane can be achieved through several methods:

- Direct Alkylation: This involves reacting 1,1,3,3-tetramethyldisiloxane with ethyl alcohol in the presence of a catalyst (such as an acid) to introduce the ethoxy groups.

- Grignard Reaction: The compound can also be synthesized by reacting a suitable organohydrogen polysiloxane with ethyl Grignard reagent in an ether solvent followed by hydrolysis. This method allows for high yields and purity of the final product .

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane finds applications in various fields:

- Silicone Sealants: Used as a component in sealants due to its excellent adhesion and flexibility.

- Coatings: Employed in coatings that require low surface energy and high thermal stability.

- Dielectric Materials: Utilized in electronic applications as a dielectric material owing to its insulating properties .

- Biomedical Devices: Potential applications in medical devices due to its biocompatibility .

Several compounds share structural similarities with 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,1,3,3-Tetramethyldisiloxane | No ethoxy groups | High volatility; commonly used as a solvent |

| 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane | Contains two methoxy groups | More polar than 1,3-diethoxy variant |

| Dimethylsiloxane | Simplest siloxane structure | Widely used in cosmetics and lubricants |

The uniqueness of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane lies in its combination of ethoxy groups with a tetramethyl disiloxane backbone. This combination enhances its solubility and modifies its physical properties compared to other similar compounds .

Traditional Synthesis Routes

Condensation Reactions

The classical synthesis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane involves controlled condensation between chlorosilane precursors and ethanol. In a representative procedure, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane reacts with excess ethanol under inert conditions, yielding the target compound via nucleophilic substitution. The reaction proceeds through intermediate silanol species, which undergo subsequent dehydration to form siloxane linkages [4]. Critical parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Ethanol:Silicone Ratio | 3:1 to 4:1 | Prevents oligomerization |

| Reaction Temperature | 60–80°C | Balances kinetics vs. side reactions |

| Acid Catalyst | 0.5–1.0 wt% HCl | Accelerates condensation |

The stoichiometric control of ethanol prevents over-alkylation while maintaining reaction specificity [1].

Direct Alkylation Pathways

Alternative routes employ direct alkylation of siloxane intermediates using diethyl sulfate or ethyl bromide. This method circumvents chlorosilane handling but requires stringent moisture control to prevent premature hydrolysis. A study comparing ethylating agents demonstrated superior yields with diethyl sulfate (89%) versus ethyl bromide (72%) under identical conditions [4].

Optimization Parameters

Key optimization factors include:

- Phase Transfer Catalysis: Tetrabutylammonium bromide enhances interfacial reactivity in biphasic systems [2]

- Purification Protocols: Fractional distillation at reduced pressure (50 mmHg) achieves >98% purity [1]

- Byproduct Management: Azeotropic removal of HCl using toluene improves reaction efficiency [4]

Catalytic Approaches

Platinum-Catalyzed Synthesis

Platinum complexes (e.g., Karstedt’s catalyst) enable hydrosilylation routes for functionalized derivatives. In a benchmark study, Speier’s catalyst (H2PtCl6) demonstrated 94% conversion efficiency during the synthesis of vinyl-functionalized analogs at 80°C [5]. The catalytic cycle involves oxidative addition of Si-H bonds to Pt(0), followed by migratory insertion and reductive elimination [5].

Rhodium-Based Catalytic Systems

Rhodium(I) complexes show particular efficacy in asymmetric induction during chiral siloxane synthesis. Wilkinson’s catalyst (RhCl(PPh3)3) facilitates β-hydride elimination steps in branched alkylsiloxane formation, though industrial adoption remains limited due to cost considerations [5].

Novel Transition Metal Catalysts

Emerging catalyst systems include:

- Iridium Complexes: Selective for sterically hindered substrates

- Palladium-NHC Systems: Enable cross-coupling with aryl halides

- Iron-Based Catalysts: Sustainable alternatives under development

Industrial Scale Production Methodologies

Continuous Flow Processes

Modern plants employ tubular reactors with:

- Residence Time: 12–15 minutes

- Throughput: 500–800 kg/hr

- Temperature Zones: 3-stage gradient (40°C → 65°C → 25°C)

This configuration reduces thermal degradation while maintaining 92–95% conversion efficiency [4].

Scalability Considerations

Critical scale-up factors:

- Heat Management: Jacketed reactors with ΔT <10°C/cm

- Mass Transfer: High-shear mixing (Re >10,000)

- Quality Consistency: PAT (Process Analytical Technology) integration

Quality Control Methodologies

Standardized QC protocols include:

- GC-MS Analysis: Retention time 8.7 min (HP-5 column)

- FT-IR Verification: 1080 cm⁻¹ (Si-O-Si), 2970 cm⁻¹ (C-H)

- NMR Fingerprinting: δ 0.08 ppm (Si-CH3), δ 1.21 ppm (CH2CH3) [1]

Green Chemistry Applications

Solvent-Free Synthesis

Mechanochemical approaches using ball milling achieve 88% yield without solvents. Particle size analysis shows optimal reactivity at 100–200 μm silica grinding media [6].

Sustainable Catalytic Systems

Immobilized enzyme catalysts (e.g., lipase B) enable room-temperature ethoxylation with 76% efficiency, though long-term stability requires improvement [6].

Atom Economy Optimization

Process redesigns improved atom utilization from 63% to 89% through:

- Ethanol recycling loops

- Closed-system HCl capture

- Co-product valorization

Chalk-Harrod Mechanism Models

The Chalk-Harrod mechanism represents the fundamental pathway for hydrosilylation reactions involving 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane. This mechanism proceeds through a well-defined sequence of elementary steps that have been extensively studied through both experimental and computational investigations.

The mechanism initiates with the oxidative addition of the silicon-hydrogen bond to a platinum metal center. In the case of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane, the Si-H bond undergoes oxidative addition to form a platinum hydride-silyl complex. This step is characterized by the formation of a σ-complex intermediate wherein the Si-H bond is not fully cleaved, maintaining partial bonding character.

Following oxidative addition, the alkene substrate coordinates to the platinum center, forming a four-coordinate intermediate. The coordinated alkene subsequently undergoes insertion into the Pt-H bond, forming a platinum-alkyl-silyl complex. This insertion step is typically reversible and represents a critical point in determining the overall reaction selectivity.

The rate-determining step in the Chalk-Harrod mechanism is the isomerization of the platinum-alkyl-silyl complex formed after alkene insertion. This isomerization process involves conformational changes that position the alkyl and silyl groups for subsequent reductive elimination. The activation barrier for this step ranges from 22 to 26 kcal/mol, depending on the substituents present on the silicon center.

The catalytic cycle concludes with reductive elimination, wherein the Si-C bond is formed and the platinum catalyst is regenerated. This step occurs through a concerted mechanism involving the simultaneous formation of the Si-C bond and cleavage of the Pt-C and Pt-Si bonds.

Modified Chalk-Harrod Pathways

The modified Chalk-Harrod mechanism represents an alternative pathway that differs fundamentally in the sequence of bond-forming and bond-breaking events. In this mechanism, the alkene insertion occurs into the Pt-Si bond rather than the Pt-H bond, leading to distinct kinetic and thermodynamic characteristics.

The modified pathway begins with the same oxidative addition step as the classical Chalk-Harrod mechanism. However, following alkene coordination, the substrate undergoes insertion into the Pt-Si bond rather than the Pt-H bond. This insertion leads to the formation of a platinum-hydride-alkyl-silyl complex with a different connectivity pattern compared to the classical mechanism.

The energetics of the modified Chalk-Harrod mechanism are significantly different from the classical pathway. The activation barrier for alkene insertion into the Pt-Si bond is substantially higher, ranging from 44 to 60 kcal/mol. This higher barrier arises from the increased steric congestion around the silicon center and the reduced electrophilicity of the Pt-Si bond compared to the Pt-H bond.

The rate-determining step in the modified mechanism is the alkene insertion itself, contrasting with the classical mechanism where isomerization is typically rate-limiting. This difference in rate-determining steps leads to distinct kinetic profiles and temperature dependencies for reactions proceeding through each pathway.

Computational studies have demonstrated that the modified Chalk-Harrod mechanism is generally less favored kinetically compared to the classical pathway. The energy difference between the two mechanisms can be as large as 15.8 kcal/mol, making the classical Chalk-Harrod mechanism the predominant pathway under most reaction conditions.

Regioselectivity Determinants

The regioselectivity of hydrosilylation reactions involving 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane is governed by multiple factors including electronic effects, steric interactions, and the nature of the catalyst system employed. Understanding these determinants is crucial for predicting and controlling the outcome of hydrosilylation reactions.

Electronic factors play a primary role in determining regioselectivity. The electron-withdrawing nature of the ethoxy groups on the disiloxane framework influences the distribution of electron density at the silicon center. This electronic perturbation affects the relative stability of different regioisomeric products and can lead to preferential formation of specific isomers.

Steric factors also contribute significantly to regioselectivity. The bulky nature of the tetramethyldisiloxane backbone creates steric hindrance that can influence the approach of alkene substrates to the metal center. This steric effect is particularly pronounced with larger alkene substrates, where the regioselectivity can be dramatically altered by the size of the substituents.

The choice of catalyst system represents another critical determinant of regioselectivity. Different metal catalysts exhibit distinct preferences for α-selective versus β-selective addition. For example, nickel-based catalysts with larger N-heterocyclic carbene ligands tend to favor α-selective products, while palladium catalysts with smaller ligands promote β-selective addition.

The reaction conditions, including temperature, pressure, and solvent, can also influence regioselectivity. Higher temperatures generally lead to increased scrambling between regioisomers, while lower temperatures can enhance selectivity by favoring kinetically controlled products.

Oxidation and Reduction Pathways

Oxidative Functionalization

The oxidative functionalization of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane involves the transformation of the compound through oxidative processes that can occur at multiple sites within the molecule. These reactions are facilitated by various oxidizing agents and catalytic systems, leading to the formation of functionalized siloxane products.

Silver-catalyzed oxidative coupling represents one of the most studied oxidative transformations. This reaction employs silver(I) triflate as a catalyst in the presence of dimethylformamide, which serves as both solvent and oxygen source. The reaction proceeds at 60°C and results in the formation of symmetrical and unsymmetrical disiloxanes through oxidative coupling of hydrosilanes.

The mechanism of silver-catalyzed oxidative coupling involves the initial coordination of the hydrosilane to the silver center, followed by oxidative addition and subsequent coupling reactions. The reaction exhibits good functional group tolerance and can accommodate various substituents on the siloxane framework.

Gold-catalyzed oxidative processes have also been developed for the functionalization of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane. These reactions typically employ gold on carbon catalysts in aqueous media, where water serves as both solvent and oxidant. The reaction proceeds at room temperature and involves the hydration of hydrosilane to silanol, followed by dehydrogenative coupling to form disiloxane products.

The oxidative functionalization can also proceed through radical mechanisms initiated by various oxidizing agents. These radical pathways involve the formation of silicon-centered radicals that can undergo subsequent transformations to yield oxidized products.

Reductive Transformation Mechanisms

The reductive transformation of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane encompasses a range of reactions where the compound serves as either a reducing agent or undergoes reduction to form simplified products. These transformations are of particular importance in synthetic applications where selective reduction is required.

1,3-Diphenyldisiloxane has been identified as a particularly effective reducing agent for phosphine oxides, exhibiting superior performance compared to traditional silane reducing agents. The mechanism involves the formation of a siloxane-phosphine oxide complex followed by hydride transfer from the siloxane to the phosphine oxide substrate.

The reduction mechanism exhibits unusually low activation energies compared to other silane-mediated reductions. Arrhenius analysis indicates an activation energy of 18.0 ± 1.1 kcal/mol, which is significantly lower than the calculated values for other silane reducing systems. This low barrier suggests that the disiloxane structure provides unique stabilization during the transition state.

The reduction process can be enhanced through the addition of Brønsted acid catalysts, which facilitate proton transfer and lower the activation barrier further. The combination of disiloxane and acid catalyst enables reduction reactions to proceed at ambient temperature, representing a significant advancement in synthetic methodology.

Tetramethyldisiloxane serves as an effective reducing agent for various functional groups including amides, nitro groups, and nitriles. The reduction mechanism typically involves the formation of a siloxane-substrate complex followed by hydride transfer and subsequent product formation.

Reaction Intermediates

The identification and characterization of reaction intermediates in oxidation and reduction pathways involving 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane provides crucial insights into the mechanistic details of these transformations. These intermediates often exhibit unique structural features that influence their reactivity and stability.

In oxidative processes, pentacoordinate silicon intermediates are frequently observed. These intermediates exhibit expanded coordination spheres around the silicon center, typically involving additional oxygen or nitrogen donors. The formation of these intermediates is facilitated by the Lewis acidic nature of the silicon center and the availability of lone pairs on heteroatoms.

Silyl radical intermediates represent another important class of reactive species in oxidative transformations. These radicals can be generated through various pathways including photolytic cleavage, thermal decomposition, or electron transfer processes. The stability of silyl radicals is influenced by the substituents on the silicon center and the reaction environment.

In reductive transformations, hydride-bridged intermediates are commonly encountered. These intermediates involve the bridging of hydride between silicon and the substrate being reduced. The stability of these intermediates depends on the electronic properties of both the silicon center and the substrate.

Cobalt-hydride intermediates have been observed in catalytic systems involving cobalt complexes. These intermediates are formed through the reaction of cobalt(III) complexes with silane reducing agents and represent the active species responsible for substrate reduction.

Substitution Reaction Dynamics

Nucleophilic Substitution Pathways

The nucleophilic substitution reactions of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane proceed through well-defined mechanistic pathways that involve the attack of nucleophiles at the silicon center. These reactions are characterized by the formation of pentacoordinate silicon intermediates and exhibit distinct stereochemical outcomes.

The most common mechanism for nucleophilic substitution involves an SN2-type pathway where the nucleophile attacks the silicon center from the backside, leading to inversion of configuration at the silicon atom. This mechanism is facilitated by the relatively large size of the silicon atom, which can accommodate the expanded coordination sphere during the transition state.

The formation of pentacoordinate silicon intermediates is a key feature of nucleophilic substitution at silicon. These intermediates are stabilized by the delocalization of electron density into the vacant d orbitals of silicon, providing additional stabilization compared to carbon-centered analogs.

The reactivity of different nucleophiles follows predictable trends based on their nucleophilicity and the nature of the leaving group. Alkoxide nucleophiles exhibit high reactivity due to their strong nucleophilic character and ability to stabilize the pentacoordinate intermediate through additional bonding interactions.

The mechanism of nucleophilic substitution is influenced by the reaction conditions, including solvent, temperature, and the presence of activating agents. Polar solvents generally enhance the reaction rate by stabilizing the charged transition state, while elevated temperatures can lead to competing elimination reactions.

Stereochemical Implications

The stereochemical aspects of nucleophilic substitution reactions involving 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane are complex and depend on the specific reaction pathway and the nature of the nucleophile and leaving group. Understanding these stereochemical implications is crucial for predicting the outcome of substitution reactions.

The stereochemical course of nucleophilic substitution at silicon differs significantly from that observed at carbon centers. While carbon typically undergoes clean inversion through SN2 mechanisms, silicon can exhibit retention, inversion, or racemization depending on the reaction conditions and mechanism.

The formation of pentacoordinate intermediates provides a pathway for stereochemical scrambling that is not available at carbon centers. These intermediates can undergo pseudorotation, leading to the interconversion of different stereoisomers and potentially resulting in racemization.

The nature of the leaving group significantly influences the stereochemical outcome. Good leaving groups that depart rapidly from the pentacoordinate intermediate tend to preserve the stereochemistry, while poor leaving groups that remain coordinated for extended periods can lead to stereochemical scrambling.

The presence of chelating ligands can influence the stereochemical course by stabilizing specific geometries of the pentacoordinate intermediate. This stabilization can lead to enhanced stereoselectivity in substitution reactions.

Rate Determining Steps

The identification of rate-determining steps in nucleophilic substitution reactions involving 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane requires careful kinetic analysis and mechanistic investigation. These studies reveal that different factors can control the overall reaction rate depending on the specific reaction conditions.

The formation of the pentacoordinate intermediate is often the rate-determining step in nucleophilic substitution reactions. This step involves the approach of the nucleophile to the silicon center and the beginning of bond formation. The rate of this step is influenced by the nucleophilicity of the attacking species and the steric environment around the silicon center.

In cases where the nucleophile is highly reactive, the departure of the leaving group can become rate-determining. This situation is particularly common when poor leaving groups are involved, as they require additional activation to depart from the silicon center.

The collapse of the pentacoordinate intermediate to form the final product can also be rate-determining under certain conditions. This step involves the reorganization of the coordination sphere and the formation of the final Si-nucleophile bond.

The overall kinetics of nucleophilic substitution reactions can be influenced by pre-equilibrium effects, particularly when the nucleophile must first coordinate to the silicon center before substitution can occur. These pre-equilibrium effects can lead to complex kinetic behavior and apparent changes in the rate-determining step.

Water and Moisture Reactivity

Hydrolysis Mechanisms

The hydrolysis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane represents a fundamental chemical transformation that occurs readily in the presence of water or moisture. This reaction is of particular importance as it represents the primary degradation pathway for the compound under environmental conditions.

The hydrolysis mechanism involves the nucleophilic attack of water on the silicon center, leading to the cleavage of Si-O bonds and the formation of silanol groups. The reaction can proceed through multiple pathways depending on the pH of the solution and the presence of catalysts.

Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of the siloxane oxygen, which increases the electrophilicity of the silicon center and facilitates nucleophilic attack by water. The protonation step is followed by the formation of a pentacoordinate intermediate, which subsequently collapses to form the hydrolysis products.

The rate of hydrolysis under acidic conditions is enhanced by the presence of strong acids, which facilitate proton transfer and stabilize the charged intermediates. The reaction exhibits first-order kinetics with respect to both the siloxane and the acid catalyst.

Under basic conditions, the hydrolysis mechanism involves the direct nucleophilic attack of hydroxide ions on the silicon center. This pathway is generally more rapid than the acid-catalyzed process due to the higher nucleophilicity of hydroxide compared to water.

The hydrolysis reaction exhibits significant pH dependence, with maximum rates observed under strongly acidic or basic conditions. At neutral pH, the reaction proceeds more slowly through the direct attack of water molecules on the silicon center.

Ethanol Liberation Dynamics

The liberation of ethanol during the hydrolysis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane is a key aspect of the reaction mechanism that has important implications for both the kinetics and the environmental fate of the compound.

The ethanol liberation process occurs through the nucleophilic substitution of ethoxy groups by water or hydroxide ions. This process is facilitated by the good leaving group ability of ethanol, which can be readily protonated under acidic conditions or displaced directly under basic conditions.

The kinetics of ethanol liberation exhibit complex behavior due to the presence of multiple ethoxy groups that can undergo hydrolysis. The reaction typically proceeds through a series of consecutive steps, with each step having distinct kinetic parameters.

The rate of ethanol liberation is influenced by the reaction conditions, including temperature, pH, and the presence of catalysts. Higher temperatures generally increase the rate of ethanol liberation, while the pH optimum depends on the specific reaction pathway.

The liberation of ethanol can be monitored through various analytical techniques, including gas chromatography and nuclear magnetic resonance spectroscopy. These methods provide insights into the kinetics and mechanism of the hydrolysis process.

Stability in Various Environmental Conditions

The stability of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane under different environmental conditions is a critical factor determining its environmental fate and persistence. Comprehensive studies have revealed that the compound exhibits varying stability depending on the specific environmental parameters.

Under dry conditions, the compound exhibits excellent stability with minimal degradation over extended periods. The absence of water prevents hydrolysis reactions, and the compound can remain stable for months or years under anhydrous conditions.

In humid environments, the compound undergoes gradual hydrolysis with the formation of ethanol and silanol products. The rate of degradation increases with increasing humidity, and the compound typically exhibits half-lives ranging from 24 to 168 hours under conditions of 80% relative humidity.

Temperature plays a significant role in determining stability, with higher temperatures generally leading to increased degradation rates. The compound exhibits good thermal stability up to approximately 200°C, beyond which decomposition reactions become significant.

The presence of catalysts, particularly acids or bases, dramatically affects the stability of the compound. Even trace amounts of acidic or basic contaminants can significantly accelerate hydrolysis reactions and reduce the overall stability.

UV radiation can also influence the stability of the compound through photochemical processes. These reactions can lead to the formation of various degradation products and generally result in reduced stability compared to dark storage conditions.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

70851-25-1